Sigmoidin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sigmoidin D is a natural product that belongs to the class of macrocyclic lactones and was first isolated from the fermentation broth of Streptomyces sp. SPC 2389. It has been found to possess a wide range of biological activities, making it an interesting target for scientific research.
Scientific Research Applications
Antioxidant, Prooxidant, and Cytotoxic Activity
- Antioxidant and Cytotoxic Properties : Sigmoidin A, a compound structurally related to Sigmoidin D, exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activity. Research comparing Sigmoidin A with eriodictyol revealed that both induce prooxidative DNA damage in cancer cells and exhibit cytotoxicity towards these cells, suggesting a potential mechanism for their anticancer effects. Sigmoidin A was notably more cytotoxic to cancer cells, an effect significantly attenuated by antioxidants, indicating a prooxidative mechanism of cell death (Habtemariam & Dagne, 2010).
Anti-inflammatory Activity
- Inhibition of Inflammation : Two prenylated flavanones from Erythrina sigmoidea, including Sigmoidin A and Sigmoidin B, were studied for their anti-inflammatory activities. They were found to be potent scavengers of free radicals and selective inhibitors of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. This is the first report of the anti-inflammatory activity and antioxidant properties of these prenylflavanones, indicating their potential for therapeutic use in inflammatory conditions (Njamen et al., 2004).
Applications in Clinical Data and Disease Modeling
- Clinical Data Modeling : The application of sigmoid functions, including Gompertz modeling, is widespread in various fields including clinical data analysis. These models help in understanding the progression of diseases and the impact of therapeutic interventions. The optimization of these models for preclinical and clinical studies highlights the importance of sigmoid curves in estimating disease progression and treatment outcomes, thus indirectly relating to the broader applications of compounds like Sigmoidin D in therapeutic research (Choe & Woo, 2014).
Nutrient Effects and Clinical Study Design
- Optimizing Clinical Studies : Guidelines based on the analysis of sigmoid curves of biological response to nutrients suggest a methodical approach to designing, interpreting, and pooling studies of nutrient effects. These guidelines can be applicable in studying the effects of compounds like Sigmoidin D, providing a structured approach to evaluating its pharmacological impact (Heaney, 2014).
properties
CAS RN |
106533-44-2 |
---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3,8-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-20(2)17(25)5-10-3-9(4-14(24)19(10)27-20)15-8-13(23)18-12(22)6-11(21)7-16(18)26-15/h3-4,6-7,15,17,21-22,24-25H,5,8H2,1-2H3/t15-,17-/m0/s1 |
InChI Key |
ASQDBJSRWIDYKK-RDJZCZTQSA-N |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C(=CC(=C2)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
SMILES |
CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C(=CC(=C2)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)C |
Other CAS RN |
106533-44-2 |
synonyms |
sigmoidin D sigmoidin-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.